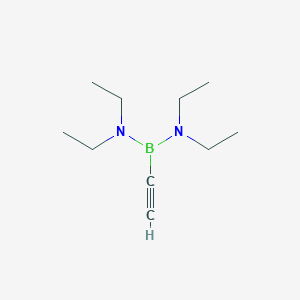
N,N,N',N'-Tetraethyl-1-ethynylboranediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine is a chemical compound with a unique structure that includes both ethynyl and borane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine typically involves the reaction of ethynylborane with N,N,N’,N’-tetraethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boranes or amines.
Substitution: Formation of substituted ethynylborane derivatives.
科学的研究の応用
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with electrophiles, while the borane group can coordinate with nucleophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical reactions.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A similar diamine compound with methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethylethylenediamine: Another diamine compound with ethyl groups but without the ethynyl and borane functionalities.
Uniqueness
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine is unique due to the presence of both ethynyl and borane groups, which provide distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecular structures.
特性
CAS番号 |
74032-16-9 |
|---|---|
分子式 |
C10H21BN2 |
分子量 |
180.10 g/mol |
IUPAC名 |
N-[diethylamino(ethynyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H21BN2/c1-6-11(12(7-2)8-3)13(9-4)10-5/h1H,7-10H2,2-5H3 |
InChIキー |
RMBVFWTYTQMCPV-UHFFFAOYSA-N |
正規SMILES |
B(C#C)(N(CC)CC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















